

2-Methyl-3-hexyne structural formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-3-hexyne

Cat. No.: B12645692 Get Quote

An In-depth Technical Guide to 2-Methyl-3-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and reactivity of **2-Methyl-3-hexyne**.

Structural Formula and Chemical Information

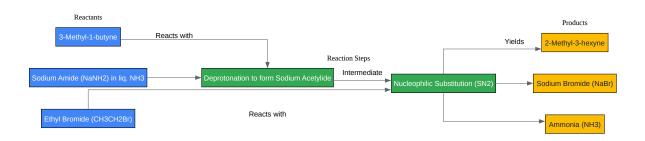
2-Methyl-3-hexyne is an internal alkyne with the molecular formula C₇H₁₂.[1][2][3][4] Its structure features a six-carbon chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon.[5]

IUPAC Name: 2-Methylhex-3-yne Synonyms: Ethylisopropylacetylene[2] CAS Number: 36566-80-0[2]

The canonical SMILES representation of the molecule is CCC#CC(C)C.[3][6]

Physicochemical Properties

The key physical and chemical properties of **2-Methyl-3-hexyne** are summarized in the table below.

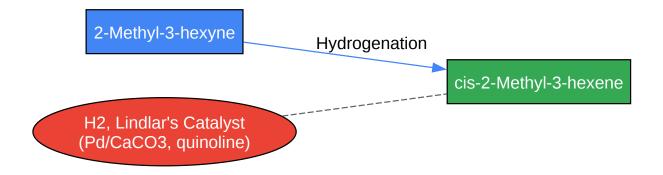

Property	Value	Reference
Molecular Formula	C7H12	[1][2][3][4]
Molecular Weight	96.17 g/mol	[1][2][4]
Density	0.7204 - 0.752 g/cm ³	[1][7]
Boiling Point	95.2 - 97.1 °C at 760 mmHg	[1][7]
Melting Point	-117 to -116.6 °C	[1][6][7]
Water Solubility	173.1 mg/L at 25 °C	[1][7]
Refractive Index	1.4094 - 1.421	[1][7]
Vapor Pressure	48.4 mmHg at 25 °C	[7]
LogP	2.05580	[7]

Synthesis and Reactivity

One common approach to synthesizing internal alkynes like **2-Methyl-3-hexyne** involves the alkylation of a smaller terminal alkyne. A plausible synthetic route is the reaction of the sodium salt of an appropriate terminal alkyne with an alkyl halide.

A logical workflow for a potential synthesis is outlined below:

Click to download full resolution via product page


Caption: Synthetic workflow for **2-Methyl-3-hexyne**.

2-Methyl-3-hexyne undergoes typical reactions of internal alkynes. A key reaction is its partial hydrogenation to form the corresponding cis-alkene.

Partial Hydrogenation to cis-2-Methyl-3-hexene

The hydrogenation of **2-Methyl-3-hexyne** over a poisoned catalyst, such as Lindlar's catalyst, stereoselectively yields cis-2-Methyl-3-hexene.[8]

A diagram illustrating this reaction pathway is provided below:

Click to download full resolution via product page

Caption: Reaction pathway for the hydrogenation of **2-Methyl-3-hexyne**.

Experimental Protocols

This protocol is adapted from the general procedure for the partial hydrogenation of alkynes.[8]

Reagents:

- **2-Methyl-3-hexyne** (1.0 eq)
- Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)
- Hexane (solvent)
- Hydrogen gas

Apparatus:

- Hydrogenation flask (e.g., Parr apparatus)
- Magnetic stirrer
- Hydrogen balloon or cylinder

Procedure:

- In a hydrogenation flask, dissolve **2-Methyl-3-hexyne** in hexane.
- Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]
- Seal the flask and purge with hydrogen gas.
- Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a regulated supply).
- Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting alkyne.

- Upon completion, filter the reaction mixture to remove the catalyst.
- Remove the solvent by distillation to yield the crude product.
- The crude product can be purified by fractional distillation to isolate cis-2-Methyl-3-hexene.

While specific spectra for **2-Methyl-3-hexyne** are not readily available in the searched literature, the following outlines the general experimental procedures for obtaining NMR and IR spectra for a compound of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of purified **2-Methyl-3-hexyne** in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
 Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
- Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the isopropyl proton.
- Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the sphybridized carbons of the alkyne bond, as well as the sp³-hybridized carbons of the alkyl groups.

Infrared (IR) Spectroscopy

- Sample Preparation: A small drop of the neat liquid sample of **2-Methyl-3-hexyne** can be placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
- Expected Absorptions: A characteristic, though potentially weak, absorption for the C≡C triple bond of an internal alkyne is expected in the region of 2100-2260 cm⁻¹.[9][10] Due to the relatively symmetric nature of the substitution around the triple bond, this peak may be weak

or absent.[9] Strong absorptions corresponding to C-H stretching of the alkyl groups will be observed around 2850-3000 cm⁻¹.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chembk.com [chembk.com]
- 2. 2-Methylhex-3-yne | C7H12 | CID 520802 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-METHYL-3-HEXYNE | 36566-80-0 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. 2-methyl-3-hexyne [stenutz.eu]
- 7. 2-METHYL-3-HEXYNE | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a... | Study Prep in Pearson+ [pearson.com]
- To cite this document: BenchChem. [2-Methyl-3-hexyne structural formula and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12645692#2-methyl-3-hexyne-structural-formula-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com